![molecular formula C11H13ClFN B2752683 N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride CAS No. 2379918-46-2](/img/structure/B2752683.png)
N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride” is a chemical compound with the CAS Number: 2379918-46-2 . It has a molecular weight of 213.68 . The IUPAC name for this compound is N- (1- (3-fluorophenyl)ethyl)prop-2-yn-1-amine hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride” is 1S/C11H12FN.ClH/c1-3-7-13-9(2)10-5-4-6-11(12)8-10;/h1,4-6,8-9,13H,7H2,2H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride” is a solid at room temperature . It should be stored at -20C . The compound is shipped with ice packs .Applications De Recherche Scientifique
Noncovalent Interactions Analysis
Research on adamantane-1,3,4-thiadiazole hybrid derivatives, including N-substituted compounds similar in structural motifs to N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride, highlights the importance of noncovalent interactions. These studies utilize crystallography and quantum theory to characterize intra- and intermolecular interactions, revealing how halogen substitutions influence the stabilization of crystal structures through noncovalent interactions (El-Emam et al., 2020).
Fluorescence Signaling Modulation
Another application involves the synthesis of aza cryptands with attached fluorophores, such as N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride derivatives. This approach aims to modulate fluorescence signaling for metal ion detection, demonstrating how the presence of a metal ion can block photoinduced electron transfer, thus recovering fluorescence. This technique is used for sensitive detection and quantification of metal ions in various environments (Bag & Bharadwaj, 2004).
Cytotoxic Activity Assessment
Synthetic efforts to produce novel compounds for evaluating cytotoxic effects against tumor cell lines include the synthesis of 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives. These studies focus on identifying potent cytotoxic agents for cancer treatment, indicating a broader research interest in developing new therapeutic agents (Flefel et al., 2015).
Electrophilic Fluorination Techniques
Research on the electrochemical fluorination (ECF) of aliphatic secondary amines, including those structurally related to N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride, explores the synthesis of fluorinated amines. This process is part of developing new methodologies for introducing fluorine atoms into organic molecules, crucial for pharmaceuticals and agrochemicals production (Abe et al., 2000).
Advanced Material Development
In the context of advanced materials, studies on the synthesis of soluble fluoro-polyimides derived from aromatic diamines and dianhydrides, including those related to N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride, demonstrate applications in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability. Such materials are promising for various industrial applications, including electronics and aerospace (Xie et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
N-[1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN.ClH/c1-3-7-13-9(2)10-5-4-6-11(12)8-10;/h1,4-6,8-9,13H,7H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCHHIYDWSJMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NCC#C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

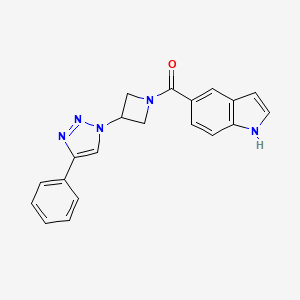
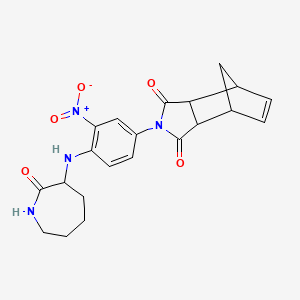
![1-(2-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752604.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2752605.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2752606.png)
![N-(4-{2-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxoethoxy}phenyl)-N-methylbenzamide](/img/structure/B2752608.png)
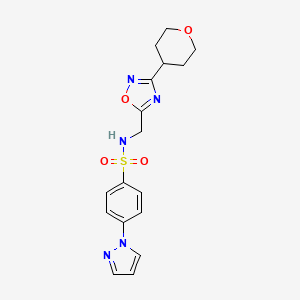
![5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2752610.png)
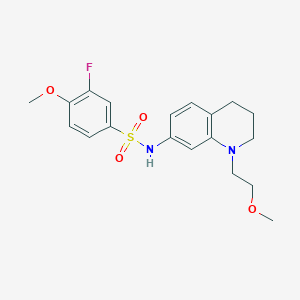
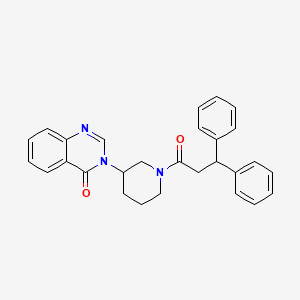
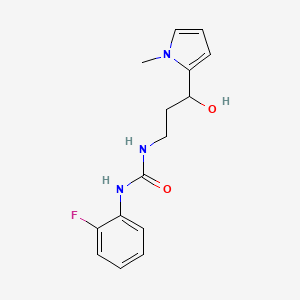
![6-(3-Fluorophenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2752619.png)
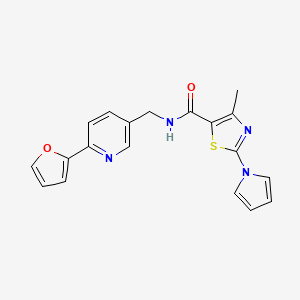
![6-Ethenylindolo[3,2-b]quinoxaline](/img/structure/B2752623.png)